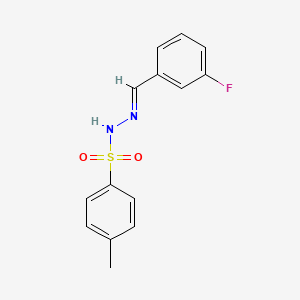

N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide, also known as FBSH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been synthesized through a multistep process, and its unique structure has made it a valuable tool in various fields of research.

Applications De Recherche Scientifique

Bioactive Compound Synthesis and Characterization

N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is part of a class of compounds known as Schiff bases, which have been synthesized and characterized for their potential bioactive properties. These compounds, including closely related derivatives, have been explored for their antibacterial, antifungal, antioxidant, and cytotoxic activities. They have shown remarkable activities in each of these areas, with some exhibiting the ability to interact with salmon sperm DNA through an intercalative mode of interaction, suggesting potential applications in molecular biology and pharmacology (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Chemical Synthesis and Transformation

This compound and its analogs are also of interest in synthetic chemistry for the development of new synthetic methodologies. For example, the use of N-fluorobenzenesulfonimide as a nitrogen-radical precursor in the copper-catalyzed aminoazidation of alkenes represents a novel approach to vicinal amino azides, which are valuable intermediates in organic synthesis. Such methodologies highlight the versatility of this compound derivatives in facilitating the formation of complex molecular structures, which could have implications in the synthesis of pharmaceuticals and other nitrogen-containing compounds (Zhang & Studer, 2014).

Molecular Structure and Quantum Studies

The structural elucidation of compounds like this compound is critical for understanding their reactivity and potential applications. Studies involving single-crystal X-ray diffraction analysis, UV–Vis, FT-IR, and NMR spectroscopy have provided detailed insights into their molecular structures. Such studies not only confirm the expected structures of these compounds but also facilitate quantum mechanical calculations and theoretical studies, which can predict their reactivity, stability, and interactions with biological molecules. This level of understanding is crucial for designing compounds with specific biological or chemical properties (Arshad et al., 2017).

Sensor Development and Metal Ion Detection

Derivatives of this compound have been utilized in the development of sensors for the detection of metal ions. The ability of these compounds to form stable complexes with specific metal ions makes them suitable for use in electrochemical sensors. This has implications for environmental monitoring, where the detection of metal ions in water and other samples is of great importance. Such sensors can offer high sensitivity, selectivity, and rapid response times, making them valuable tools in analytical chemistry (Hussain, Rahman, Arshad, & Asiri, 2017).

Safety and Hazards

Safety data sheets provide information on chemical products that help users of those chemicals to make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident. Unfortunately, specific safety and hazard information for N’-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is not available in the sources I found .

Propriétés

IUPAC Name |

N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2S/c1-11-5-7-14(8-6-11)20(18,19)17-16-10-12-3-2-4-13(15)9-12/h2-10,17H,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAWJUDAEXWEAY-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5600328.png)

![N-benzyl-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5600340.png)

![(1S*,5R*)-6-(3,4-difluorobenzoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5600361.png)

![5-(2-chlorophenyl)-N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-2-furamide](/img/structure/B5600373.png)

![2-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2-fluoroethyl)-5-methoxybenzamide](/img/structure/B5600380.png)

![[1-[3-(3-chlorophenyl)propanoyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5600387.png)

![1-(4-methylphenyl)-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinone](/img/structure/B5600406.png)

![(3S*,4R*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5600428.png)

![tert-butyl 3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5600434.png)